BMS 181101

Vue d'ensemble

Description

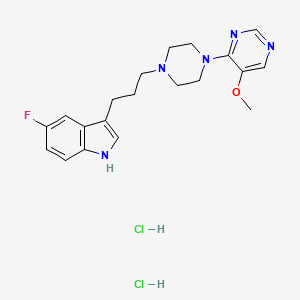

BMS 181101, également connu sous le nom de dihydrochlorure de 5-fluoro-3-[3-[4-(5-méthoxypyrimidin-4-yl)pipérazin-1-yl]propyl]-1H-indole, est un nouvel antidépresseur qui a fait l'objet d'enquêtes cliniques. Il s'agit d'un médicament à petite molécule développé par Bristol Myers Squibb Co. et agit comme un agoniste des récepteurs de la sérotonine 1 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BMS 181101 implique plusieurs étapes clés :

Cyclisation : Le diméthyl 2-méthoxymalonate est cyclisé avec la formamidine en utilisant du méthylate de sodium dans le méthanol pour produire la dihydroxypyrimidine.

Conversion : La dihydroxypyrimidine est ensuite convertie en dichloropyrimidine en utilisant de l'oxychlorure de phosphore.

Méthylation : La dernière étape implique la méthylation du précurseur 5-hydroxypipérazine avec du [11C]CH3I, suivie d'une purification par chromatographie liquide haute performance

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées dans la littérature disponible. La synthèse implique généralement des techniques de chimie organique standard et des méthodes de purification pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le BMS 181101 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

Réduction : Il peut également subir des réactions de réduction.

Substitution : Le this compound peut participer à des réactions de substitution, notamment celles impliquant les cycles pipérazine et indole

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactifs tels que les halogènes ou les nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués du this compound .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle dans des études impliquant des agonistes des récepteurs de la sérotonine.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et les systèmes de neurotransmetteurs.

Médecine : Exploré comme un agent antidépresseur potentiel, avec des études axées sur sa pharmacocinétique et sa liaison aux récepteurs dans le cerveau

Industrie : Applications potentielles dans le développement de nouveaux antidépresseurs et d'agents thérapeutiques connexes

Mécanisme d'action

Le this compound agit comme un agoniste des récepteurs de la sérotonine 1. Il se lie au récepteur de la sérotonine 1, ce qui conduit à l'activation des voies de signalisation en aval qui modulent la libération des neurotransmetteurs et l'activité neuronale. Ce mécanisme est considéré comme contribuant à ses effets antidépresseurs en améliorant la neurotransmission sérotoninergique .

Applications De Recherche Scientifique

Chemistry: Used as a model compound in studies involving serotonin receptor agonists.

Biology: Investigated for its effects on serotonin receptors and neurotransmitter systems.

Medicine: Explored as a potential antidepressant agent, with studies focusing on its pharmacokinetics and receptor binding in the brain

Industry: Potential applications in the development of new antidepressant drugs and related therapeutic agents

Mécanisme D'action

BMS 181101 acts as a serotonin 1 receptor agonist. It binds to the serotonin 1 receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism is believed to contribute to its antidepressant effects by enhancing serotoninergic neurotransmission .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS 181102 : Un autre agoniste des récepteurs de la sérotonine présentant des propriétés pharmacologiques similaires.

BMS 181103 : Un composé apparenté avec de légères modifications structurelles.

BMS 181104 : Un autre analogue avec des variations dans le cycle pipérazine

Unicité

Le BMS 181101 est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour le récepteur de la sérotonine 1. Son profil pharmacocinétique et ses caractéristiques de liaison aux récepteurs le distinguent des autres composés similaires, ce qui en fait un candidat prometteur pour un développement plus poussé comme agent antidépresseur .

Propriétés

Numéro CAS |

146479-45-0 |

|---|---|

Formule moléculaire |

C20H26Cl2FN5O |

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole;dihydrochloride |

InChI |

InChI=1S/C20H24FN5O.2ClH/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18;;/h4-5,11-14,23H,2-3,6-10H2,1H3;2*1H |

Clé InChI |

FSZXJSRMZRCZOD-UHFFFAOYSA-N |

SMILES |

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |

SMILES canonique |

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

146479-45-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride BMS 181101 BMS-181101 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.